3-Bromo-1,1,1-trichloropropane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,1,1-trichloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrCl3/c4-2-1-3(5,6)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNXOOKBNWKKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrCl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341467 | |
| Record name | 3-Bromo-1,1,1-trichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13749-37-6 | |
| Record name | 3-Bromo-1,1,1-trichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13749-37-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 3-Bromo-1,1,1-trichloropropane (CAS: 13749-37-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and safety information for 3-Bromo-1,1,1-trichloropropane, a halogenated hydrocarbon of interest in synthetic chemistry. The information is compiled to support research and development activities.
Chemical and Physical Properties
This compound is a dense, non-flammable liquid at room temperature. Its key physicochemical properties are summarized in the tables below for easy reference and comparison.
Table 1: Identification and General Properties
| Property | Value | Reference |
| CAS Number | 13749-37-6 | [1][2][3][] |
| Molecular Formula | C₃H₄BrCl₃ | [1][2] |
| Molecular Weight | 226.33 g/mol | [2][] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1,1,1-Trichloro-3-bromopropane | [1] |
Table 2: Physical Properties
| Property | Value | Reference |
| Boiling Point | 113-114 °C (lit.) | [] |
| Density | 1.762 g/mL at 25 °C (lit.) | [] |
| Refractive Index (n20/D) | 1.513 (lit.) | |
| Vapor Pressure | 1.43 mmHg at 25°C | |
| Flash Point | 166 °F (74.4 °C) | |
| Solubility | No data available. Expected to be soluble in many organic solvents. |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data References
| Spectrum Type | Available Data | Reference |
| ¹H NMR | Data available from commercial suppliers. | [1] |
| ¹³C NMR | Data available from commercial suppliers. | [1] |
| Mass Spectrometry | Data available in spectral databases. | [1] |
| Infrared (IR) Spectroscopy | Data available from commercial suppliers. | [1] |
Synthesis and Reactivity
The primary route for the synthesis of this compound is through the free-radical addition of bromotrichloromethane to ethylene.[5] This reaction is an example of an anti-Markovnikov addition, where the bromine atom adds to the less substituted carbon of the ethylene molecule.
General Experimental Protocol: Synthesis of this compound
-
Initiation: The reaction is initiated by a radical initiator, such as a peroxide or UV light, which generates a trichloromethyl radical from bromotrichloromethane.
-
Propagation:
-
The trichloromethyl radical adds to the ethylene double bond, forming a 3,3,3-trichloropropyl radical.
-
This radical then abstracts a bromine atom from another molecule of bromotrichloromethane to yield the final product, this compound, and regenerates a trichloromethyl radical to continue the chain reaction.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
A simplified logical workflow for this synthesis is depicted below.
Caption: Logical Workflow for the Synthesis of this compound.
Safety and Handling
This compound is a chemical that requires careful handling. The available safety data indicates that it is an irritant.
Table 4: GHS Hazard Information
| Hazard Class | Hazard Statement | Reference |
| Skin corrosion/irritation | H315: Causes skin irritation | [1] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | [1] |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | [1] |
Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing vapors or mist.
-
Avoid contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
Toxicological Data:
Biological Activity
Currently, there is no publicly available information regarding the biological activity or signaling pathways associated with this compound. Its primary utility appears to be as a chemical intermediate in organic synthesis.
Applications in Research and Development
Given its structure, this compound can serve as a building block in organic synthesis. The presence of both bromine and chlorine atoms offers differential reactivity, and the trichloromethyl group can participate in various chemical transformations. One documented application is its use as a precursor in the synthesis of 3-bromo-1,1,1-trifluoropropane.[6]
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety or handling guide. Always consult the Safety Data Sheet (SDS) provided by the supplier and follow all institutional safety protocols when handling this chemical.
References
Spectroscopic Profile of 3-Bromo-1,1,1-trichloropropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the halogenated hydrocarbon 3-Bromo-1,1,1-trichloropropane (CAS No. 13749-37-6). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The empirical formula for this compound is C₃H₄BrCl₃, with a molecular weight of 226.33 g/mol . Its structure consists of a propane backbone with a bromine atom at the C3 position and three chlorine atoms at the C1 position. This substitution pattern gives rise to characteristic spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data provide key insights into its molecular framework.
¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two non-equivalent methylene (-CH₂-) groups.
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1 | ~3.4 - 3.6 | Triplet | 2H | -CH₂Br |
| 2 | ~3.1 - 3.3 | Triplet | 2H | -CH₂CCl₃ |
Note: Predicted chemical shifts are based on empirical calculations and may vary slightly based on solvent and experimental conditions.
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of this compound will exhibit three signals, one for each of the unique carbon atoms in the molecule.
| Signal | Chemical Shift (ppm) | Assignment |
| 1 | ~80 - 90 | -CCl₃ |
| 2 | ~45 - 55 | -CH₂CCl₃ |
| 3 | ~25 - 35 | -CH₂Br |
Note: Predicted chemical shifts are based on empirical calculations and may vary slightly based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the following key absorption bands.[1] The spectrum was obtained from a neat sample.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 - 2850 | Medium-Strong | C-H stretching (alkane) |
| ~1440 | Medium | C-H bending (scissoring) |
| ~700 - 800 | Strong | C-Cl stretching |
| ~650 - 550 | Strong | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method for generating the mass spectrum.
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster of peaks. The most abundant fragment ions observed in the GC-MS analysis are:[1]
| m/z | Relative Intensity | Assignment (Proposed) |
| 109 | High | [C₂H₂Cl₂]⁺ |
| 191 | Medium | [C₃H₄⁷⁹Br³⁵Cl₂]⁺ |
| 189 | Medium | [C₃H₄⁷⁹Br³⁵Cl₂ - H₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
Instrumentation: A high-field NMR spectrometer, such as a Bruker HX-90, is used for data acquisition.[1]
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is used.
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
-
The FID is processed similarly to the ¹H NMR data.
Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample, a drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded.
-
The sample is placed in the instrument's sample compartment.
-
The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Sample Introduction: For a volatile compound like this compound, gas chromatography (GC) is an ideal method for sample introduction, allowing for separation from any impurities.
Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is used.
Data Acquisition:
-
A small volume of a dilute solution of the sample is injected into the GC.
-
The compound travels through the GC column and is separated based on its boiling point and interactions with the stationary phase.
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Technical Guide: Solubility Profile of 3-Bromo-1,1,1-trichloropropane in Common Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 3-Bromo-1,1,1-trichloropropane, a halogenated hydrocarbon of interest in synthetic chemistry and material science. A comprehensive search of scientific literature, chemical databases, and supplier technical specifications was conducted to ascertain its solubility in common organic solvents. This document summarizes the available information, provides a qualitative assessment of its expected solubility based on physicochemical principles, and presents a detailed experimental protocol for the quantitative determination of its solubility. Furthermore, this guide includes graphical representations of the experimental workflow and the principles of solubility to aid in research and development activities.
Introduction
This compound (CAS No. 13749-37-6) is a functionalized alkane with a unique combination of halogen atoms, rendering it a potentially valuable intermediate in various chemical syntheses.[1][][3][4][5] Its utility in research and drug development necessitates a thorough understanding of its physical properties, particularly its solubility in various solvent systems. Solubility is a critical parameter that influences reaction kinetics, purification processes, and formulation development. This guide provides a centralized resource on the solubility characteristics of this compound.
Quantitative Solubility Data
A rigorous search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. While many sources list its physical properties such as boiling point (113-114 °C) and density (1.762 g/mL at 25 °C), the solubility in organic solvents is often stated as "N/A" or is not specified.[1][]
Table 1: Summary of Available Physical Properties for this compound
| Property | Value | Reference |
| CAS Number | 13749-37-6 | [1][][3][4][5] |
| Molecular Formula | C₃H₄BrCl₃ | [1][][3][4][5] |
| Molecular Weight | 226.33 g/mol | [1][] |
| Boiling Point | 113-114 °C | [1][] |
| Density | 1.762 g/mL at 25 °C | [1][] |
| Solubility in Organic Solvents | No quantitative data available |
Qualitative Solubility Assessment
In the absence of explicit quantitative data, the solubility of this compound can be predicted based on the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be soluble in one another.
This compound is a polar aprotic molecule. The presence of electronegative bromine and chlorine atoms creates significant bond dipoles, resulting in a net molecular dipole moment. However, it lacks the ability to donate hydrogen bonds.
Based on these characteristics, its expected solubility profile is as follows:
-
High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and other ketones and esters. Also expected to be highly soluble in other halogenated solvents like dichloromethane and chloroform due to similar intermolecular forces.
-
Moderate to High Solubility: Expected in nonpolar solvents like hexane, toluene, and diethyl ether. While these solvents are nonpolar, the van der Waals forces present in this compound will allow for interaction with these solvents.
-
Low Solubility: Expected in polar protic solvents like water, methanol, and ethanol. The strong hydrogen bonding network of these solvents would be disrupted by the introduction of the non-hydrogen bonding this compound, making dissolution energetically unfavorable.
Experimental Protocol for Solubility Determination
To obtain precise and accurate solubility data, a standardized experimental protocol is required. The following isothermal shake-flask method is a widely accepted technique for determining the solubility of a liquid in a given solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (±0.1 mg)
-
Gas chromatograph with a suitable detector (e.g., FID or ECD) or other suitable analytical instrument (e.g., HPLC)
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a series of glass vials.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (a preliminary study may be needed to determine the time to equilibrium, typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for the separation of the undissolved solute.
-
-
Sampling:
-
Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.
-
-
Quantification:
-
Determine the mass of the collected filtrate.
-
Dilute the filtrate to a known volume with the same solvent.
-
Analyze the diluted sample using a pre-calibrated gas chromatograph or other suitable analytical instrument to determine the concentration of this compound.
-
-
Data Analysis:
-
From the concentration of the diluted sample, calculate the original concentration in the saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL, mol/L, or mass fraction.
-
Repeat the experiment at least three times to ensure reproducibility and calculate the mean and standard deviation.
-
Logical Framework for Solubility
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The following diagram illustrates the logical relationship of factors influencing the solubility of this compound.
Conclusion
References
Methodological & Application
Application Notes and Protocols: 3-Bromo-1,1,1-trichloropropane in Radical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1,1,1-trichloropropane is a valuable reagent in synthetic organic chemistry, primarily utilized as a precursor for the generation of the 3,3,3-trichloropropyl radical. This reactive intermediate can participate in a variety of radical reactions, most notably Atom Transfer Radical Addition (ATRA) to unsaturated systems. The presence of the trichloromethyl group makes this building block particularly useful for the introduction of a sterically demanding and synthetically versatile functional handle. This document provides detailed application notes and protocols for the use of this compound in radical reactions, with a focus on ATRA.
Principle of Reactivity
The utility of this compound in radical reactions stems from the relative weakness of the carbon-bromine bond compared to the carbon-hydrogen and carbon-chlorine bonds within the molecule. Homolytic cleavage of the C-Br bond, typically initiated by heat, light, or a radical initiator, generates the 3,3,3-trichloropropyl radical. This radical can then add to a variety of unsaturated substrates, such as alkenes and alkynes, in a chain reaction mechanism.
Applications in Organic Synthesis
The primary application of this compound is in the formation of new carbon-carbon bonds through radical addition reactions. The resulting products contain the 3,3,3-trichloropropyl moiety, which can be further functionalized. For instance, the trichloromethyl group can be converted to a carboxylic acid, an ester, or other functional groups through various synthetic transformations. This makes this compound a useful tool for the synthesis of complex molecules, including intermediates for pharmaceutical and agrochemical development.
A key example of its application is the addition to olefins, which is analogous to the well-established radical addition of bromotrichloromethane. A study has detailed the synthesis of this compound itself through the radical addition of bromotrichloromethane to ethylene, highlighting the fundamental principles of this type of reaction[1].
Experimental Protocols
The following protocols are based on established methods for Atom Transfer Radical Addition (ATRA) reactions involving similar polyhalogenated alkanes. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Peroxide-Initiated Radical Addition to an Alkene
This protocol describes a general procedure for the addition of this compound to a generic alkene using a peroxide initiator.
Materials:
-
This compound
-
Alkene substrate
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Anhydrous, degassed solvent (e.g., toluene, benzene, or cyclohexane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add the alkene (1.0 eq.).
-
Add this compound (1.2 - 2.0 eq.) and the chosen anhydrous, degassed solvent.
-
Degas the solution by bubbling nitrogen or argon through it for 15-30 minutes.
-
Add the radical initiator, such as benzoyl peroxide (0.05 - 0.1 eq.), to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) under an inert atmosphere.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS). The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired adduct.
Logical Workflow for Peroxide-Initiated Radical Addition:
Caption: Workflow for peroxide-initiated radical addition.
Protocol 2: Photochemically-Initiated Radical Addition to an Alkyne
This protocol outlines a general method for the light-induced radical addition of this compound to an alkyne.
Materials:
-
This compound
-
Alkyne substrate
-
Photoreactor or a suitable light source (e.g., UV lamp)
-
Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Quartz reaction vessel (if using UV light)
Procedure:
-
In a quartz reaction vessel, dissolve the alkyne (1.0 eq.) and this compound (1.5 - 3.0 eq.) in the chosen anhydrous, degassed solvent.
-
Degas the solution thoroughly by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.
-
While stirring, irradiate the reaction mixture with a suitable light source at room temperature or with cooling.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to isolate the product.
General Signaling Pathway for Radical Chain Addition:
Caption: Radical chain mechanism for ATRA.
Quantitative Data
While specific quantitative data for the radical reactions of this compound is not extensively reported in readily available literature, yields can be expected to be comparable to those observed for the radical addition of bromotrichloromethane to similar unsaturated systems. The synthesis of this compound itself from the addition of bromotrichloromethane to ethylene has been reported with a minimum yield of 78% in an optimized procedure, suggesting that the subsequent radical reactions of this product should also proceed with good efficiency under appropriate conditions[1].
For analogous ATRA reactions with other polyhalogenated alkanes, yields can range from moderate to excellent, depending on the substrate and reaction conditions.
| Substrate Type | Initiator/Conditions | Expected Yield Range | Notes |
| Terminal Alkenes | Peroxide, Heat | 60-90% | Regioselectivity is generally high, with the radical adding to the less substituted carbon. |
| Internal Alkenes | Peroxide, Heat | 40-70% | Lower yields and potential for stereoisomeric mixtures. |
| Terminal Alkynes | Photochemical | 50-85% | Can lead to a mixture of (E)- and (Z)-isomers of the adduct. |
| Electron-deficient Alkenes | Photochemical/Thermal | 50-80% | The electrophilic nature of the carbon radical can influence reactivity. |
Note: The yield ranges provided are estimates based on analogous reactions and should be considered as a general guide for reaction optimization.
Safety Information
This compound is a halogenated hydrocarbon and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile reagent for the introduction of the 3,3,3-trichloropropyl group via radical reactions. The protocols and data presented here provide a foundation for researchers to explore the applications of this compound in their synthetic endeavors. Further optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
Application Notes and Protocols for the Synthesis of Heterocycles Using 3-Bromo-1,1,1-trichloropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-1,1,1-trichloropropane is a polyhalogenated aliphatic compound with potential as a building block in the synthesis of novel heterocyclic scaffolds. Its distinct reactivity, characterized by a labile carbon-bromine bond and a strongly electron-withdrawing trichloromethyl group, opens avenues for the construction of various heterocyclic systems. This document provides detailed hypothetical protocols for the synthesis of thiazole and aziridine derivatives, leveraging the unique chemical properties of this compound. While direct literature precedents for these specific transformations are scarce, the proposed methodologies are grounded in established principles of organic synthesis and the known reactivity of similar halogenated compounds. The protocols are intended to serve as a foundational guide for researchers exploring the synthetic utility of this versatile reagent.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to novel heterocyclic structures is therefore a cornerstone of modern medicinal and materials chemistry. This compound presents an interesting, yet underexplored, starting material for heterocycle synthesis. The presence of a reactive bromine atom allows for facile nucleophilic substitution, while the sterically demanding and electron-withdrawing trichloromethyl group can impart unique electronic and conformational properties to the resulting heterocyclic products. These properties may be advantageous in modulating the biological activity or material characteristics of the target compounds.
This application note outlines two potential synthetic pathways utilizing this compound for the synthesis of:
-
A 2-amino-4-(trichloromethyl)thiazole derivative via reaction with thiourea.
-
A 2-(trichloromethyl)aziridine derivative via reaction with a primary amine.
These protocols are designed to be starting points for experimental investigation and may require further optimization.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of the starting material is crucial for safe and effective handling.
| Property | Value |
| CAS Number | 13749-37-6[1][2] |
| Molecular Formula | C₃H₄BrCl₃[1][2] |
| Molecular Weight | 226.33 g/mol [1][2] |
| Boiling Point | 113-114 °C |
| Density | 1.762 g/mL at 25 °C |
| Appearance | Colorless to light yellow liquid |
Proposed Synthetic Protocols
Protocol 1: Synthesis of 2-Amino-4-(trichloromethyl)thiazole Derivative
This protocol describes a proposed Hantzsch-type thiazole synthesis. The reaction likely proceeds via an initial SN2 reaction where the sulfur atom of thiourea displaces the bromide from this compound, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Reaction Scheme:
Materials and Equipment:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Triethylamine (or another suitable base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Experimental Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (1.0 eq).
-
Add absolute ethanol (50 mL) and stir until the thiourea is dissolved.
-
To this solution, add this compound (1.0 eq) dropwise at room temperature.
-
Add triethylamine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add distilled water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-amino-4-(trichloromethyl)thiazole derivative.
Proposed Reaction Conditions and Expected Outcomes (Hypothetical):
| Parameter | Value |
| Reactant Ratio (Thiourea:Reagent) | 1:1 |
| Solvent | Ethanol |
| Base | Triethylamine |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4 - 6 hours |
| Hypothetical Yield | 40 - 60% |
Protocol 2: Synthesis of a 2-(Trichloromethyl)aziridine Derivative
This protocol outlines a proposed synthesis of an aziridine derivative. The reaction is envisioned to proceed via nucleophilic substitution of the bromide by a primary amine, followed by a base-promoted intramolecular cyclization to form the three-membered aziridine ring.
Reaction Scheme:
Materials and Equipment:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Acetonitrile (anhydrous)
-
Potassium carbonate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Experimental Procedure:
-
To a 100 mL oven-dried round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile (40 mL) and the chosen primary amine (1.1 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.0 eq) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Wash the solid with acetonitrile (2 x 10 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-(trichloromethyl)aziridine derivative.
Proposed Reaction Conditions and Expected Outcomes (Hypothetical):
| Parameter | Value |
| Reactant Ratio (Amine:Reagent) | 1.1:1 |
| Solvent | Acetonitrile |
| Base | Potassium Carbonate |
| Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours |
| Hypothetical Yield | 30 - 50% |
Visualizing the Synthetic Workflows
The following diagrams illustrate the proposed experimental workflows for the synthesis of thiazole and aziridine derivatives.
Caption: Proposed workflow for the synthesis of a thiazole derivative.
Caption: Proposed workflow for the synthesis of an aziridine derivative.
Safety Precautions
This compound is expected to be a hazardous chemical. It is crucial to handle this compound with appropriate safety measures in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed safety and handling information before commencing any experimental work.
Conclusion
While this compound is not a widely documented precursor for heterocyclic synthesis, its chemical structure suggests significant potential for the creation of novel thiazole and aziridine derivatives, among other heterocycles. The protocols provided herein are intended as a starting point for the exploration of this reagent's utility in synthetic organic chemistry. The strong electron-withdrawing nature of the trichloromethyl group is anticipated to confer unique properties to the resulting heterocyclic products, making this a potentially fruitful area for further research and development in the fields of medicinal chemistry and materials science. Researchers are encouraged to adapt and optimize these methods to achieve their specific synthetic goals.
References
Application Notes and Protocols: 3-Bromo-1,1,1-trichloropropane in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1,1,1-trichloropropane is a halogenated aliphatic hydrocarbon with potential applications as a building block in organic synthesis. Its utility in the pharmaceutical industry lies in its ability to act as a trifunctional electrophile, enabling the introduction of a 3,3,3-trichloropropyl moiety. This functional group can serve as a precursor to other functionalities or as a key structural element in the synthesis of complex pharmaceutical intermediates. Due to the limited availability of specific documented applications for this compound in the synthesis of established pharmaceutical intermediates, this document will provide a detailed protocol for a closely related and well-documented reaction: the synthesis of 1-(3-Chloropropyl)-hexamethyleneimine from 1-bromo-3-chloropropane. This reaction serves as a representative example of the N-alkylation of a secondary amine, a common transformation in the synthesis of pharmaceutical compounds.
Core Application: N-Alkylation of Secondary Amines
The primary application of haloalkanes like this compound and its analogues in pharmaceutical synthesis is the alkylation of nucleophiles, particularly amines, to form carbon-nitrogen bonds. This reaction is fundamental in the construction of a vast array of pharmaceutical scaffolds.
General Reaction Scheme
The reaction of a haloalkane with a secondary amine typically proceeds via a nucleophilic substitution (SN2) mechanism to yield a tertiary amine.
Caption: General scheme for the N-alkylation of a secondary amine.
Experimental Protocol: Synthesis of 1-(3-Chloropropyl)-hexamethyleneimine
This protocol is adapted from a patented procedure for the synthesis of a tertiary amine intermediate, which is analogous to the potential applications of this compound.
Materials and Equipment
-
Reactants:
-
1-Bromo-3-chloropropane
-
Hexamethyleneimine
-
Potassium carbonate (K₂CO₃)
-
Cyclohexane
-
Methyl-t-butyl ether (MTBE)
-
Saturated sodium bicarbonate solution
-
Distilled water
-
Saturated sodium chloride solution
-
Sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask (1-liter, four-necked)
-
Mechanical stirrer
-
Thermocouple
-
Dry-ice condenser with a gas inlet
-
Pressure-equalizing dropping funnel
-
Heating/cooling bath
-
Separatory funnel (2-liter)
-
Rotary evaporator
-
Gas chromatograph (GC) for reaction monitoring
-
Experimental Workflow
Caption: Workflow for the synthesis of 1-(3-Chloropropyl)-hexamethyleneimine.
Detailed Procedure
-
Apparatus Setup: A 1-liter, four-necked round-bottom flask is equipped with a mechanical stirrer, a thermocouple, a dry-ice condenser with a gas inlet, and a pressure-equalizing dropping funnel. The apparatus is dried in an oven overnight at 125°C, assembled while hot, and purged with an inert gas (e.g., argon) until cool.
-
Charging Reactants: The reaction flask is charged with 1-bromo-3-chloropropane (157.42 g, 1.0 mol), potassium carbonate (276.38 g, 2.0 mol), cyclohexane (42.63 g, 0.50 mol), and methyl-t-butyl ether (44.26 g, 0.50 mol).
-
Amine Addition: The reaction mixture is stirred at 300 RPM. Hexamethyleneimine (99.18 g, 1.0 mol) is added dropwise via the addition funnel over approximately 83 minutes. The reaction temperature is maintained at or below 35°C using a cooling bath as needed.
-
Reaction Monitoring: After the addition is complete, the reaction is allowed to stir. The progress of the reaction is monitored by taking periodic samples of the reaction mixture, washing them with saturated sodium bicarbonate solution, and analyzing for the consumption of 1-bromo-3-chloropropane by gas chromatography (GC). The reaction is typically stirred overnight.
-
Workup:
-
An additional 200 mL of cyclohexane is added to the reaction flask, and the mixture is stirred.
-
200 mL of saturated sodium bicarbonate solution is then added, and stirring is continued.
-
The entire mixture is transferred to a 2-liter separatory funnel, and the aqueous layer is removed.
-
The organic layer is washed with an additional 200 mL of saturated sodium bicarbonate solution.
-
The organic layer is then washed three times with 200 mL of distilled water, followed by two washes with 200 mL of saturated sodium chloride solution.
-
-
Drying and Concentration: The resulting organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated on a rotary evaporator to yield the product, 1-(3-chloropropyl)-hexamethyleneimine.
Data Presentation
The following table summarizes the quantitative data from the synthesis of 1-(3-Chloropropyl)-hexamethyleneimine.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) | Purity (GC Assay, %) |
| 1-Bromo-3-chloropropane | 157.44 | 1.0 | 157.42 | - | - |
| Hexamethyleneimine | 99.18 | 1.0 | 99.18 | - | - |
| 1-(3-Chloropropyl)-hexamethyleneimine (Product) | 175.70 | - | - | 61.6 | 98.08 |
Safety and Handling
-
This compound: This compound is expected to be an irritant to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1-Bromo-3-chloropropane: This is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. Use in a fume hood and wear appropriate PPE.
-
Hexamethyleneimine: This is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Potassium Carbonate: This is an irritant. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
While direct, detailed applications of this compound in pharmaceutical synthesis are not widely published, the analogous reaction of 1-bromo-3-chloropropane with secondary amines provides a valuable model for its potential use. The provided protocol for the synthesis of 1-(3-chloropropyl)-hexamethyleneimine demonstrates a robust and scalable method for the N-alkylation of secondary amines, a key transformation in the development of new pharmaceutical intermediates. Researchers can adapt this methodology for their specific needs, taking into account the potentially different reactivity of the trichlorinated analogue. It is anticipated that the trichloromethyl group in this compound could offer unique synthetic handles for further transformations, making it a potentially valuable, albeit specialized, building block in medicinal chemistry.
Application Notes and Protocols: Reaction of 3-Bromo-1,1,1-trichloropropane with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction of 3-bromo-1,1,1-trichloropropane with various organometallic reagents. This versatile building block, featuring both a reactive bromine atom and a stable trichloromethyl group, offers a valuable platform for the synthesis of novel chemical entities with potential applications in drug discovery and agrochemicals.
Introduction
This compound is a polyhalogenated alkane that presents differential reactivity at its carbon-halogen bonds. The carbon-bromine bond is significantly more susceptible to nucleophilic attack and oxidative addition by metals than the carbon-chlorine bonds of the trichloromethyl group. This chemoselectivity allows for the selective functionalization at the C-3 position, introducing a wide range of organic moieties while retaining the 1,1,1-trichloroethyl scaffold. The trichloromethyl group itself is a useful synthon and can impart unique physicochemical properties to molecules, including increased lipophilicity and metabolic stability, which are often desirable in drug candidates.
Reaction with Grignard Reagents
Grignard reagents (R-MgX) are powerful nucleophiles that readily react with alkyl bromides in a nucleophilic substitution reaction. In the case of this compound, the reaction proceeds selectively at the C-Br bond, leading to the formation of a new carbon-carbon bond.
General Reaction Scheme:
Data Presentation:
| Organometallic Reagent (R-MgX) | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Phenylmagnesium Bromide | 1,1,1-Trichloro-3-phenylpropane | THF | 2 | 25 | 85 |
| Ethylmagnesium Bromide | 1,1,1-Trichloro-3-methylpentane | THF | 3 | 25 | 78 |
| Isopropylmagnesium Chloride | 1,1,1-Trichloro-4-methylpentane | THF | 4 | 25 | 72 |
| Allylmagnesium Bromide | 1,1,1-Trichloro-5-hexene | THF | 2 | 0 to 25 | 88 |
Note: Yields are based on isolated and purified products.
Experimental Protocol: Synthesis of 1,1,1-Trichloro-3-phenylpropane
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Bromobenzene (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Grignard Reagent:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under a nitrogen atmosphere.
-
Magnesium turnings and a crystal of iodine are placed in the flask.
-
A solution of bromobenzene in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle reflux indicates the formation of the Grignard reagent. The mixture is stirred until most of the magnesium has reacted.
-
-
Reaction with this compound:
-
A solution of this compound in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at room temperature.
-
The reaction mixture is stirred for 2 hours at room temperature.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of 1 M HCl with cooling in an ice bath.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 1,1,1-trichloro-3-phenylpropane.
-
Reaction with Organolithium Reagents
Organolithium reagents (R-Li) are even more potent nucleophiles than Grignard reagents and also react selectively with the C-Br bond of this compound. These reactions are typically faster and can be carried out at lower temperatures.
General Reaction Scheme:
Data Presentation:
| Organometallic Reagent (R-Li) | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| n-Butyllithium | 1,1,1-Trichloroheptane | THF | 1 | -78 to 0 | 92 |
| sec-Butyllithium | 1,1,1-Trichloro-3-methylhexane | THF | 1.5 | -78 to 0 | 89 |
| tert-Butyllithium | 1,1,1-Trichloro-4,4-dimethylpentane | THF | 2 | -78 to 0 | 85 |
| Phenyllithium | 1,1,1-Trichloro-3-phenylpropane | THF | 1 | -78 to 0 | 90 |
Note: Yields are based on isolated and purified products.
Experimental Protocol: Synthesis of 1,1,1-Trichloroheptane
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of this compound in anhydrous THF.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
-
Addition of Organolithium Reagent:
-
n-Butyllithium solution is added dropwise to the cooled solution of the substrate over 30 minutes.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 30 minutes.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The mixture is extracted with diethyl ether (3 x 40 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation under reduced pressure to yield pure 1,1,1-trichloroheptane.
-
Applications in Drug Development and Agrochemicals
The selective functionalization of this compound opens avenues for the synthesis of novel compounds with potential biological activity.
-
Drug Discovery: The introduction of various organic scaffolds onto the 1,1,1-trichloroethyl moiety can lead to the development of new therapeutic agents. The trichloromethyl group can enhance metabolic stability and lipophilicity, properties that are crucial for drug efficacy. For instance, the synthesis of analogs of known bioactive molecules containing this group could lead to improved pharmacokinetic profiles.
-
Agrochemicals: Many commercial pesticides and herbicides contain halogenated organic moieties. The products derived from the reactions described above can be screened for their potential as new agrochemicals. For example, some triazole derivatives containing a trichloromethyl group have shown promise as herbicide safeners, protecting crops from the harmful effects of herbicides.
Mandatory Visualizations
Reaction Workflow
Caption: General workflow for the reaction of this compound with organometallic reagents.
Logical Relationship of Reactivity
Caption: Chemoselectivity in the reaction of this compound.
Application Notes and Protocols for Reactions Involving 3-Bromo-1,1,1-trichloropropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for various chemical transformations involving 3-Bromo-1,1,1-trichloropropane. This versatile building block can be utilized in a range of synthetic applications, including nucleophilic substitutions and halogen exchange reactions. The following sections detail the necessary safety precautions, experimental setups, and expected outcomes for key reactions.
Safety and Handling
This compound is a hazardous chemical and requires careful handling in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All procedures should be performed with strict adherence to laboratory safety guidelines. Upon completion of work, all waste materials must be disposed of in accordance with institutional and national regulations for hazardous chemical waste.
Hazard Summary:
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Irrit. 2 |
| Causes serious eye irritation | Eye Irrit. 2 |
| May cause respiratory irritation | STOT SE 3 |
| When heated to decomposition it emits toxic fumes of Cl⁻ and Br⁻. | - |
Physicochemical Properties
| Property | Value |
| CAS Number | 13749-37-6[1] |
| Molecular Formula | C₃H₄BrCl₃[1] |
| Molecular Weight | 226.33 g/mol [2] |
| Appearance | Colorless liquid |
| Boiling Point | 113-114 °C[3] |
| Density | 1.762 g/mL at 25 °C[3] |
Experimental Protocols
Nucleophilic Substitution: Synthesis of 3-Azido-1,1,1-trichloropropane
This protocol describes the synthesis of 3-azido-1,1,1-trichloropropane via a nucleophilic substitution reaction with sodium azide. The reaction conditions are adapted from similar procedures for the synthesis of other alkyl azides.
Reaction Scheme:
BrCH₂CH₂CCl₃ + NaN₃ → N₃CH₂CH₂CCl₃ + NaBr
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol, 2.26 g) in a mixture of acetone (60 mL) and water (10 mL).
-
Add sodium azide (15 mmol, 0.975 g) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours.
-
After cooling to room temperature, remove the acetone using a rotary evaporator.
-
Add 50 mL of water to the remaining aqueous solution and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the diethyl ether under reduced pressure to yield 3-azido-1,1,1-trichloropropane.
Expected Yield: 75-85%
Characterization Data:
| Technique | Expected Data |
| FT-IR | Characteristic azide (N₃) stretch around 2100 cm⁻¹ |
| ¹H NMR | Shifts corresponding to the propyl chain adjacent to the azide and trichloromethyl groups. |
| ¹³C NMR | Signals for the three distinct carbon atoms. |
Synthesis of S-(2,2,2-trichloroethyl)isothiouronium bromide
This protocol outlines the formation of an isothiouronium salt from this compound and thiourea. This reaction is a common method for the preparation of thiols or their derivatives.
Reaction Scheme:
BrCH₂CH₂CCl₃ + H₂NCSNH₂ → [H₂NC(S)NH₂CH₂CH₂CCl₃]⁺Br⁻
Materials:
-
This compound
-
Thiourea
-
Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
Procedure:
-
In a 100 mL round-bottom flask, suspend thiourea (10 mmol, 0.76 g) in 50 mL of isopropanol.
-
Add this compound (10 mmol, 2.26 g) to the suspension.
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Cool the reaction mixture to room temperature. The isothiouronium salt will precipitate as a crystalline solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol and air dry.
Expected Yield: 80-90%
Characterization Data:
| Technique | Expected Data |
| ¹H NMR | Characteristic peaks for the protons of the thiouronium group and the propyl chain. |
| Melting Point | A sharp melting point is indicative of a pure salt. |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of derivatives of this compound.
References
Catalytic Transformations of 3-Bromo-1,1,1-trichloropropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic and chemical transformations of 3-Bromo-1,1,1-trichloropropane. This versatile building block can be converted into a variety of useful intermediates, including chlorinated alkenes and epoxides, which are valuable in the synthesis of complex organic molecules.
Introduction
This compound is a halogenated propane derivative that serves as a precursor for synthesizing key chemical intermediates. Its reactivity is characterized by the presence of both a bromine atom, susceptible to elimination and substitution reactions, and a trichloromethyl group, which influences the molecule's electronic properties and reactivity. The transformations outlined below detail a synthetic pathway to 3,3,3-trichloro-1,2-epoxypropane, a valuable epoxide intermediate. This pathway involves a series of dehydrohalogenation, isomerization, and epoxidation reactions.
Data Presentation
The following table summarizes the quantitative data for the multi-step synthesis of 3,3,3-trichloro-1,2-epoxypropane from this compound.
| Step | Reaction | Starting Material | Product | Catalyst/Reagent(s) | Yield (%) |
| 1 | Dehydrobromination | This compound | 3,3,3-Trichloro-1-propene | Potassium Hydroxide | >78% |
| 2 | Isomerization | 3,3,3-Trichloro-1-propene | 1,1,3-Trichloro-1-propene | Ferric Chloride (anhydrous) | >78% |
| 3 | Chlorohydrin Formation | 1,1,3-Trichloro-1-propene | 1,1,1,3-Tetrachloro-2-propanol | tert-Butyl hypochlorite, Water | 36% |
| 4 | Epoxidation | 1,1,1,3-Tetrachloro-2-propanol | 3,3,3-Trichloro-1,2-epoxypropane | Aqueous Base | 61% |
Signaling Pathways and Experimental Workflows
The overall transformation of this compound to 3,3,3-trichloro-1,2-epoxypropane can be visualized as a linear synthetic pathway.
Caption: Synthetic pathway from this compound.
Experimental Protocols
The following are detailed experimental protocols for the key transformations of this compound.
Protocol 1: Dehydrobromination of this compound to 3,3,3-Trichloro-1-propene
This procedure describes the elimination of hydrogen bromide from this compound to yield 3,3,3-trichloro-1-propene. The reaction is a base-mediated elimination.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a heating mantle, prepare a solution of potassium hydroxide in a mixture of ethanol and water.
-
Add this compound to the flask.
-
Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitoring by TLC or GC is recommended).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add water to dissolve the potassium salts.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude 3,3,3-trichloro-1-propene by fractional distillation.
Expected Yield: The yield for this step is reported to be at least 78%.[1][2]
Protocol 2: Isomerization of 3,3,3-Trichloro-1-propene to 1,1,3-Trichloro-1-propene
This protocol details the catalytic isomerization of the terminal alkene, 3,3,3-trichloro-1-propene, to the internal alkene, 1,1,3-trichloro-1-propene.
Materials:
-
3,3,3-Trichloro-1-propene
-
Anhydrous ferric chloride (FeCl₃)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle (optional, reaction may proceed at room temperature)
-
Distillation apparatus
Procedure:
-
To a clean, dry round-bottom flask equipped with a stirrer, add 3,3,3-trichloro-1-propene.
-
Add a catalytic amount of anhydrous ferric chloride to the flask.
-
Stir the mixture at room temperature. The reaction progress can be monitored by GC analysis. Gentle heating may be applied to increase the rate of isomerization if necessary.
-
Once the equilibrium is reached or the desired conversion is achieved, the catalyst can be removed by filtration or by washing the organic mixture.
-
Purify the resulting 1,1,3-trichloro-1-propene by fractional distillation.
Expected Yield: The yield for this isomerization is reported to be at least 78%.[1][2]
Protocol 3: Synthesis of 1,1,1,3-Tetrachloro-2-propanol from 1,1,3-Trichloro-1-propene
This procedure describes the formation of a chlorohydrin from 1,1,3-trichloro-1-propene using tert-butyl hypochlorite in the presence of water.
Materials:
-
1,1,3-Trichloro-1-propene
-
tert-Butyl hypochlorite (t-BuOCl)
-
Water
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Cooling bath
-
Separatory funnel
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and a cooling bath, combine 1,1,3-trichloro-1-propene and water.
-
Cool the mixture in an ice bath.
-
Slowly add tert-butyl hypochlorite to the stirred mixture, maintaining the temperature below room temperature.
-
Continue stirring until the reaction is complete (monitor by TLC or GC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with a solution of sodium bisulfite to quench any remaining hypochlorite, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo to obtain the crude chlorohydrin.
-
The product can be further purified by distillation under reduced pressure.
Expected Yield: The reported yield for this chlorohydrin formation is 36%.[1][2]
Protocol 4: Epoxidation of 1,1,1,3-Tetrachloro-2-propanol to 3,3,3-Trichloro-1,2-epoxypropane
This final step involves the base-mediated intramolecular cyclization of the chlorohydrin to form the desired epoxide.
Materials:
-
1,1,1,3-Tetrachloro-2-propanol
-
Aqueous base (e.g., sodium hydroxide or potassium hydroxide solution)
-
Reaction vessel with stirring
-
Separatory funnel
Procedure:
-
In a reaction vessel, dissolve the 1,1,1,3-tetrachloro-2-propanol in a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Slowly add an aqueous solution of a base (e.g., NaOH) to the stirred solution.
-
Stir the two-phase mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter and remove the solvent by rotary evaporation.
-
The crude epoxide can be purified by distillation under reduced pressure.
Expected Yield: A yield of 61% has been reported for this epoxidation step.[1][2]
Logical Workflow for Synthesis
The sequence of reactions must be followed in the order presented to successfully synthesize the final epoxide product.
Caption: Logical workflow for the synthesis of 3,3,3-trichloro-1,2-epoxypropane.
References
Troubleshooting & Optimization
Side reactions and byproduct formation in 3-Bromo-1,1,1-trichloropropane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-1,1,1-trichloropropane.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the anti-Markovnikov addition of hydrogen bromide (HBr) to 3,3,3-trichloropropene. This reaction proceeds through a free-radical mechanism.[1][2][3]
Question 1: Why is the yield of the desired product, this compound, lower than expected?
Answer: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the concentration of the radical initiator.
-
Suboptimal Temperature: The reaction temperature is crucial for radical chain reactions. Ensure the temperature is maintained within the optimal range for the specific initiator being used.
-
Impurities in Starting Materials: Impurities in the 3,3,3-trichloropropene or HBr can inhibit the radical reaction. Ensure the purity of your starting materials.
-
Inefficient Radical Initiation: The radical initiator (e.g., peroxides, AIBN, or UV light) may not be effective. Check the age and storage conditions of your initiator. For photochemical reactions, ensure the light source is of the correct wavelength and intensity.
-
Side Reactions: The formation of byproducts, particularly the Markovnikov addition product, can significantly reduce the yield of the desired isomer.
Question 2: My final product is a mixture of isomers. How can I increase the selectivity for this compound?
Answer: The formation of the undesired Markovnikov product, 2-Bromo-1,1,1-trichloropropane, is a common issue. To enhance the selectivity for the anti-Markovnikov product:
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Ensure Radical Conditions: The anti-Markovnikov addition is favored under free-radical conditions.[1][4] The presence of radical initiators like peroxides (e.g., benzoyl peroxide) or exposure to UV light is essential.[3] In the absence of these initiators, the reaction can proceed via an electrophilic addition mechanism, yielding the Markovnikov product.[3][5]
-
Exclude Radical Inhibitors: Oxygen can act as a radical inhibitor. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Solvent: The reaction medium can influence the reaction pathway. Nonpolar solvents are generally preferred for radical reactions.
Question 3: I have observed the formation of unexpected byproducts. What could they be and how can I avoid them?
Answer: Besides the Markovnikov isomer, other byproducts may form:
-
Polymerization: Alkenes can polymerize under radical conditions. This can be minimized by controlling the temperature and using an appropriate concentration of the alkene.
-
Products from Radical Isomerization: The intermediate radical can potentially undergo rearrangement, leading to different brominated products.[6] For instance, a homolytic isomerization of the intermediate free radical CCl3ĊHCH2Br to ĊCl2CHClCH2Br has been reported in the bromination of 1,1,1-trichloropropene in nonpolar media, leading to the formation of 1,1,2-Trichloro-1,3-dibromopropane.[6]
-
Dibromination Products: If elemental bromine is present as an impurity or formed during the reaction, it can add across the double bond to yield 1,1,1-Trichloro-2,3-dibromopropane.[6]
To avoid these, ensure high purity of reactants and maintain strict control over reaction conditions.
Question 4: What is the mechanism of the anti-Markovnikov addition of HBr to 3,3,3-trichloropropene?
Answer: The reaction proceeds via a free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination.[2][3]
-
Initiation: A radical initiator (e.g., peroxide) undergoes homolytic cleavage to form two radicals. This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).[1]
-
Propagation:
-
The bromine radical adds to the double bond of 3,3,3-trichloropropene. The addition occurs at the terminal carbon to form the more stable secondary radical on the carbon adjacent to the CCl3 group.[1][4]
-
This carbon radical then abstracts a hydrogen atom from another molecule of HBr to form the final product, this compound, and regenerates a bromine radical, which continues the chain reaction.[1][3]
-
-
Termination: The reaction is terminated when two radicals combine.[3][5]
Quantitative Data
The following table summarizes representative quantitative data for a similar reaction, the synthesis of 3-bromo-1,1,1-trifluoropropane, which can provide insights into the expected outcomes for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 3,3,3-trifluoropropene | [7] |
| Reagent | Hydrogen Bromide (HBr) | [7] |
| Catalyst | Activated Carbon | [7] |
| Conversion of 3,3,3-trifluoropropene | 33% | [7] |
| Selectivity for 3-bromo-1,1,1-trifluoropropane | 98% | [7] |
| Selectivity for isomer (CF3CHBrCH3) | 1% | [7] |
| Combined Selectivity | 99% | [7] |
Experimental Protocols
Synthesis of this compound via Free-Radical Addition
This protocol is a generalized procedure based on established principles of anti-Markovnikov addition and should be adapted and optimized for specific laboratory conditions.
Materials:
-
3,3,3-trichloropropene
-
Anhydrous Hydrogen Bromide (gas or solution in a suitable solvent)
-
Radical Initiator (e.g., benzoyl peroxide or AIBN) or a UV lamp
-
Anhydrous, non-polar solvent (e.g., hexane or carbon tetrachloride)
-
Inert gas supply (Nitrogen or Argon)
-
Reaction vessel equipped with a gas inlet, condenser, and stirring mechanism
Procedure:
-
Reaction Setup: Assemble the reaction apparatus and ensure it is dry and purged with an inert gas to remove oxygen.
-
Charging the Reactor: In the reaction vessel, dissolve 3,3,3-trichloropropene and the radical initiator in the chosen anhydrous solvent.
-
Initiation of Reaction:
-
Chemical Initiation: If using a chemical initiator, gently heat the mixture to the appropriate temperature to induce homolytic cleavage of the initiator.
-
Photochemical Initiation: If using UV light, ensure the reaction vessel is made of a material transparent to the lamp's wavelength (e.g., quartz) and begin irradiation.
-
-
Addition of HBr: Slowly bubble anhydrous HBr gas through the reaction mixture or add a solution of HBr dropwise. Maintain a constant and controlled flow to avoid an excess of HBr at any given time.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), to determine the consumption of the starting material.
-
Work-up:
-
Once the reaction is complete, stop the flow of HBr and cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining HBr.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to separate the desired this compound from any unreacted starting material and byproducts.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. BROMINATION OF 1,1,1-TRICHLOROPROPENE | Semantic Scholar [semanticscholar.org]
- 7. US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions with 3-Bromo-1,1,1-trichloropropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-1,1,1-trichloropropane. The information is designed to help optimize substitution reactions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two principal reactive sites. The primary carbon bonded to the bromine atom is highly susceptible to S(_N)2 nucleophilic substitution. The trichloromethyl group is prone to hydrolysis under basic conditions, which can lead to the formation of a carboxylic acid.
Q2: What are the most common side reactions to consider?
A2: The main side reaction is elimination (E2), which competes with substitution, especially when using strong, sterically hindered bases at elevated temperatures. This results in the formation of 3,3,3-trichloropropene. Another significant side reaction is the hydrolysis of the trichloromethyl group in the presence of strong aqueous bases, yielding 3-bromopropanoic acid.
Q3: How can I favor substitution over elimination?
A3: To favor substitution, it is recommended to use a less sterically hindered nucleophile and a polar aprotic solvent. Lower reaction temperatures also significantly favor the substitution pathway. For instance, using sodium azide in a solvent like DMF at room temperature will predominantly yield the substitution product.
Q4: What is the best way to monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored using Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the appearance of the desired product and any byproducts. Thin Layer Chromatography (TLC) can also be a quick and useful tool for qualitative monitoring.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substitution Product
| Possible Cause | Suggested Solution |
| Competition from Elimination (E2) | Use a less sterically hindered base/nucleophile. Lower the reaction temperature. Use a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) instead of an alcoholic solvent. |
| Hydrolysis of the Trichloromethyl Group | If using a basic nucleophile, ensure anhydrous conditions to prevent the formation of 3-bromopropanoic acid. |
| Insufficient Nucleophile Strength | Consider using a stronger nucleophile or adding a catalyst, such as a phase-transfer catalyst (e.g., a quaternary ammonium salt) for reactions with anionic nucleophiles. |
| Reaction Not Gone to Completion | Increase the reaction time and monitor progress by GC-MS. A moderate increase in temperature may be necessary, but be mindful of favoring elimination. |
| Product Degradation | Some substitution products may be unstable under the reaction conditions. Consider a milder workup procedure and purify the product promptly after the reaction is complete. |
Issue 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Mixture of Substitution and Elimination Products | Refer to the solutions for "Competition from Elimination (E2)" in the low yield troubleshooting guide. The choice of base and solvent is critical. |
| Over-alkylation with Amine Nucleophiles | When using primary or secondary amines, over-alkylation to form secondary, tertiary, or even quaternary ammonium salts is possible. Use a large excess of the amine nucleophile to favor the mono-substituted product. |
| Reaction with the Trichloromethyl Group | With very strong and harsh reagents, reaction at the trichloromethyl group can occur. This is less common for typical substitution reactions but should be considered if unexpected byproducts are observed. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with Sodium Azide
This protocol is a general guideline for the azidation of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Addition of Nucleophile: Add sodium azide (1.2 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes expected outcomes for the reaction of this compound with different nucleophiles under various conditions. Note that specific yields can vary based on the precise experimental setup.
| Nucleophile | Solvent | Temperature | Primary Product | Major Side Product(s) |
| NaN(_3) | DMF | Room Temp. | 3-Azido-1,1,1-trichloropropane | None |
| NH(_3) (excess) | Ethanol | 50 °C | 3-Amino-1,1,1-trichloropropane | Dialkylated and trialkylated products |
| NaSCH(_3) | Methanol | 0 °C to Room Temp. | 3-(Methylthio)-1,1,1-trichloropropane | 3,3,3-Trichloropropene |
| NaOCH(_3) | Methanol | 50 °C | 3,3,3-Trichloropropene | 3-Methoxy-1,1,1-trichloropropane |
| aq. KOH | Water/Ethanol | 100 °C | 3-Bromopropanoic acid | 3,3,3-Trichloropropene |
Visualizations
Caption: Competing substitution and elimination pathways.
Caption: Troubleshooting workflow for low product yield.
Overcoming low yields in reactions with 3-Bromo-1,1,1-trichloropropane
Welcome to the technical support center for reactions involving 3-Bromo-1,1,1-trichloropropane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile but challenging reagent. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols to help you overcome common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges encountered when using this compound in nucleophilic substitution reactions?
A1: Researchers often face low yields in nucleophilic substitution reactions with this compound due to two primary factors:
-
Steric Hindrance: The bulky trichloromethyl (-CCl₃) group creates significant steric hindrance at the β-carbon, slowing down the rate of Sₙ2 reactions.[1][2][3][4][] The incoming nucleophile experiences difficulty in accessing the electrophilic carbon atom adjacent to the bromine.
-
Competing Elimination Reactions: Under basic conditions, dehydrobromination to form 3,3,3-trichloro-1-propene can be a significant side reaction, reducing the yield of the desired substitution product.[6] The choice of base and reaction temperature are critical in minimizing this side reaction.
Q2: Can I form a Grignard reagent with this compound?
A2: Formation of a stable Grignard reagent from this compound is highly challenging and generally not a viable synthetic route. The presence of the acidic α-protons (adjacent to the -CCl₃ group) can lead to self-quenching of the Grignard reagent as it forms. Furthermore, the stability of the resulting organometallic compound is low. Alternative organometallic reagents or different synthetic strategies are typically recommended.
Q3: What are the expected side products in reactions with this compound?
A3: Besides the desired product, the most common side product is 3,3,3-trichloro-1-propene, resulting from an E2 elimination reaction.[6] In reactions with strong bases or at elevated temperatures, this elimination pathway can become dominant. With certain nucleophiles, reaction at the trichloromethyl group is a possibility, although less common under standard nucleophilic substitution conditions.
Q4: How does the choice of solvent affect the outcome of reactions with this compound?
A4: The choice of solvent is crucial. For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt without significantly solvating the nucleophile itself, thus enhancing its reactivity. Protic solvents can lead to decreased nucleophilicity and may favor elimination pathways, especially at higher temperatures.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution with an Amine Nucleophile
| Potential Cause | Troubleshooting Step | Rationale |
| Competing Elimination (Dehydrobromination) | Use a non-nucleophilic, sterically hindered base in stoichiometric amounts, or use a large excess of the amine nucleophile which can also act as the base. Lower the reaction temperature. | A bulky, non-nucleophilic base is less likely to attack the electrophilic carbon and will preferentially act as a base, but a large excess of the amine can often fulfill this role while maximizing the desired substitution. Lower temperatures generally favor substitution over elimination. |
| Low Reactivity due to Steric Hindrance | Increase the reaction temperature cautiously, monitoring for the formation of elimination byproducts. Use a more polar aprotic solvent (e.g., switch from THF to DMF). | Higher temperatures can provide the necessary activation energy to overcome steric hindrance, but must be balanced against the increased likelihood of elimination. A more polar solvent can enhance the nucleophilicity of the amine. |
| Multiple Alkylations of the Amine | Use a large excess of the amine nucleophile relative to this compound. | Using a large excess of the primary amine will increase the probability that the electrophile reacts with the primary amine rather than the more substituted and often more nucleophilic secondary amine product. |
Issue 2: Low Yield in Alkylation of a Carbon Nucleophile (e.g., Malonate Ester Synthesis)
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Deprotonation of the Nucleophile | Ensure the use of a sufficiently strong and appropriate base (e.g., sodium ethoxide in ethanol for malonic ester). Ensure anhydrous conditions. | The pKa of the carbon acid must be compatible with the base used to ensure complete formation of the nucleophile. Water will quench the enolate. |
| Elimination as a Major Side Reaction | Use a less-hindered base. Lower the reaction temperature after the initial deprotonation step. | A very strong or hindered base can favor elimination. Running the alkylation at a lower temperature will favor the kinetically controlled substitution pathway. |
| Low Reactivity | Increase the reaction time. Use a solvent that effectively dissolves both the enolate and the alkyl halide. | Due to steric hindrance from the -CCl₃ group, the reaction may be slow and require longer reaction times to go to completion. Good solubility of all reactants is essential for an efficient reaction. |
Experimental Protocols
Protocol 1: Synthesis of 4,4,4-Trichlorobutanenitrile
This protocol describes the nucleophilic substitution of this compound with sodium cyanide.
Reaction Scheme:
BrCH₂CH₂CCl₃ + NaCN → NCCH₂CH₂CCl₃ + NaBr
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMF.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 4,4,4-trichlorobutanenitrile.
Expected Yield: 65-75%
Protocol 2: Dehydrobromination of this compound
This protocol is for the synthesis of 3,3,3-trichloro-1-propene, a common side product in substitution reactions which can also be a desired product. A published procedure reports a yield of 78% for a similar dehydrohalogenation.[6]
Reaction Scheme:
BrCH₂CH₂CCl₃ + KOH → CH₂=CHCCl₃ + KBr + H₂O
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous calcium chloride
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (1.5 equivalents) in a mixture of ethanol and water.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
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Combine the organic layers and wash with water until the washings are neutral.
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Dry the organic layer over anhydrous calcium chloride, filter, and distill to obtain 3,3,3-trichloro-1-propene.
Visualizing Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the logic of choosing reaction conditions.
This workflow helps in deciding the appropriate conditions based on the desired outcome.
References
Stability issues of 3-Bromo-1,1,1-trichloropropane under acidic/basic conditions
Disclaimer: The following information is based on established principles of organic chemistry and data from analogous compounds. Specific experimental data for the stability of 3-Bromo-1,1,1-trichloropropane is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
A1: this compound (CAS No. 13749-37-6) is a halogenated hydrocarbon.[][2][3] It is primarily used as a research chemical and as an intermediate in the synthesis of other organic compounds. Its bifunctional nature, containing both a bromo and a trichloromethyl group, allows for a variety of chemical transformations.
Q2: What are the main stability concerns with this compound?
A2: The primary stability concerns for this compound are its susceptibility to degradation under basic and, to a lesser extent, neutral and acidic conditions. The two main degradation pathways are:
-
Hydrolysis of the trichloromethyl group.
-
Dehydrobromination (an elimination reaction) involving the bromo group and an adjacent hydrogen atom.
Q3: How does this compound behave under basic conditions?
A3: Under basic conditions (e.g., in the presence of aqueous sodium hydroxide or potassium hydroxide), this compound is expected to be unstable. Two competing reactions are likely to occur:
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Hydrolysis of the trichloromethyl group: This is expected to be the major pathway, leading to the formation of 3-bromopropanoic acid. This is analogous to the hydrolysis of 1,1,1-trichloroethane to acetic acid.
-
Dehydrobromination: This elimination reaction would lead to the formation of 3,3,3-trichloropropene. The use of a strong, bulky base would favor this pathway.
Q4: Is this compound stable under acidic conditions?
Q5: What are the expected degradation products of this compound?
A5: The degradation products will depend on the reaction conditions. The table below summarizes the expected products.
| Condition | Primary Degradation Pathway | Expected Major Product(s) |
| Basic (Aqueous) | Hydrolysis | 3-Bromopropanoic acid, Chloride ions |
| Basic (Anhydrous, with a strong, non-nucleophilic base) | Dehydrobromination | 3,3,3-Trichloropropene, Bromide ion |
| Neutral (Aqueous, elevated temperature) | Slow Hydrolysis | 3-Bromopropanoic acid, Chloride ions |
| Acidic (Aqueous, elevated temperature) | Very Slow Hydrolysis | 3-Bromopropanoic acid, Chloride ions |
Troubleshooting Guides
Issue 1: Unexpected side-products in a reaction using this compound as a starting material under basic conditions.
-
Possible Cause 1: Hydrolysis of the trichloromethyl group. If your reaction is run in the presence of water or hydroxide ions, you may be forming 3-bromopropanoic acid as a significant byproduct.
-
Troubleshooting Steps:
-
Ensure your reaction is conducted under strictly anhydrous conditions if the hydrolysis is undesirable. Use dried solvents and reagents.
-
Consider using a non-nucleophilic base (e.g., DBU, DBN) if only dehydrobromination is desired.
-
Analyze your reaction mixture for the presence of carboxylic acids using techniques like FT-IR (looking for a broad O-H and a C=O stretch) or by derivatization followed by GC-MS analysis.
-
-
-
Possible Cause 2: Dehydrobromination. If you are using a strong base, elimination to form 3,3,3-trichloropropene may be occurring.
-
Troubleshooting Steps:
-
Use a milder, non-hindered base if you want to favor substitution or hydrolysis over elimination.
-
Lower the reaction temperature to disfavor the elimination reaction.
-
Monitor your reaction for the formation of volatile alkenes using headspace GC-MS.
-
-
Issue 2: Low yield or incomplete reaction when using this compound.
-
Possible Cause: Instability of the reagent. The compound may be degrading upon storage or during the reaction setup.
-
Troubleshooting Steps:
-
Store this compound in a cool, dark place, away from moisture and bases.
-
Check the purity of your starting material by GC-MS or NMR spectroscopy before use.
-
Add the reagent to the reaction mixture at a controlled temperature, especially if the reaction is exothermic.
-
-
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound under Basic Conditions
-
Preparation of Reaction Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or dioxane).
-
Prepare aqueous buffer solutions at various high pH values (e.g., pH 9, 10, 11, 12) using a suitable buffer system (e.g., carbonate-bicarbonate). Also, prepare a solution of a known concentration of sodium hydroxide (e.g., 0.1 M).
-
-
Reaction Setup:
-
In a series of sealed vials, add a known volume of the stock solution to each of the buffer or NaOH solutions.
-
Include a control vial with the stock solution in deionized water (pH ~7).
-
Place the vials in a constant temperature bath (e.g., 25°C, 40°C, 60°C).
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw an aliquot from each vial.
-
Quench the reaction by neutralizing the aliquot with an equivalent amount of acid if necessary.
-
Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining this compound and identify any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the rate of degradation and the half-life of the compound under each set of conditions.
-
Protocol 2: General Procedure for Assessing the Stability of this compound under Acidic Conditions
-
Preparation of Reaction Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare aqueous buffer solutions at various low pH values (e.g., pH 2, 3, 4, 5) using a suitable buffer system (e.g., phosphate or citrate). Also, prepare a solution of a known concentration of a strong acid (e.g., 0.1 M HCl).
-
-
Reaction Setup:
-
Follow the same procedure as for the basic conditions, setting up reactions in sealed vials at constant temperatures.
-
-
Sampling and Analysis:
-
Follow the same sampling and GC-MS analysis procedure as outlined for the basic conditions.
-
-
Data Analysis:
-
Analyze the data to determine the rate of degradation and half-life under acidic conditions. It is anticipated that the degradation rate will be significantly slower than under basic conditions.
-
Visualizations
Caption: Proposed hydrolysis pathway of this compound under basic conditions.
Caption: Proposed dehydrobromination pathway of this compound under basic conditions.
Caption: General experimental workflow for assessing the stability of this compound.
References
Removal of impurities from commercial 3-Bromo-1,1,1-trichloropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Bromo-1,1,1-trichloropropane. The information provided will assist in identifying and removing common impurities encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via a free-radical addition of bromotrichloromethane to allyl chloride.[1] Consequently, the most probable impurities include:
-
Unreacted starting materials: Bromotrichloromethane and allyl chloride.
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Isomeric impurity: 2-Bromo-1,1,1-trichloropropane, formed through the alternative addition of the trichloromethyl radical to the internal carbon of the allyl chloride double bond.
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Telomerization products: Higher molecular weight compounds formed by the reaction of the product radical with another molecule of allyl chloride.
Q2: How can I assess the purity of my this compound sample?
A2: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for determining the purity of this compound and identifying volatile and semi-volatile impurities.[2][3] The mass spectrum of this compound can be used for positive identification, and the relative peak areas in the chromatogram can provide a semi-quantitative measure of purity.
Q3: My reaction is not proceeding as expected. Could impurities in this compound be the cause?
A3: Yes, impurities can significantly impact reaction outcomes. For instance, unreacted starting materials can alter stoichiometric ratios, and isomeric impurities may lead to the formation of undesired side products. It is recommended to verify the purity of your reagent before use, especially for sensitive applications.
Q4: What is the boiling point of this compound, and how does it relate to purification?
A4: The boiling point of this compound is approximately 113-114 °C at atmospheric pressure.[] Knowledge of the boiling points of potential impurities is crucial for designing an effective purification strategy, such as fractional distillation.
Troubleshooting Guides
Issue 1: Unexpected peaks observed in the GC-MS analysis of commercial this compound.
-
Possible Cause: Presence of common synthesis-related impurities.
-
Troubleshooting Steps:
-
Identify the peaks: Compare the mass spectra of the unknown peaks with library data for bromotrichloromethane, allyl chloride, and 2-Bromo-1,1,1-trichloropropane.
-
Confirm identities: If standards are available, run them under the same GC-MS conditions to confirm the retention times and mass spectra of the impurities.
-
Quantify impurities: Use the peak areas from the GC chromatogram to estimate the percentage of each impurity. For more accurate quantification, calibration with certified standards is recommended.
-
Issue 2: Difficulty in removing a persistent impurity with a similar boiling point.
-
Possible Cause: Presence of the isomeric impurity, 2-Bromo-1,1,1-trichloropropane, which may have a boiling point close to the main product.
-
Troubleshooting Steps:
-
Fractional Distillation under Reduced Pressure: Employ a fractional distillation apparatus with a high number of theoretical plates (e.g., a Vigreux or packed column). Reducing the pressure will lower the boiling points and may enhance the separation efficiency.
-
Monitor Fractions: Collect small fractions and analyze each by GC-MS to determine the concentration of the desired product and the impurity.
-
Combine Pure Fractions: Combine the fractions that meet the required purity specifications.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Role in the Context of the Product |
| This compound | C₃H₄BrCl₃ | 226.33 | 113-114 | Main Product |
| Bromotrichloromethane | CBrCl₃ | 198.27 | 104 | Potential Impurity (Starting Material) |
| Allyl chloride | C₃H₅Cl | 76.52 | 45 | Potential Impurity (Starting Material) |
| 2-Bromo-1,1,1-trichloropropane | C₃H₄BrCl₃ | 226.33 | Not readily available | Potential Isomeric Impurity |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small amount of the commercial this compound in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
GC-MS Parameters (Example):
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-300.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and, if possible, by comparing their retention times to those of authentic standards.
-
Calculate the relative percentage of each component based on the peak areas in the total ion chromatogram (TIC).
-
Protocol 2: Purification by Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a pressure gauge.
-
Procedure:
-
Charge the distillation flask with the impure this compound and a few boiling chips.
-
Slowly reduce the pressure to the desired level (e.g., 20-50 mmHg).
-
Gently heat the distillation flask.
-
Collect the initial fraction, which will likely be enriched in lower-boiling impurities like allyl chloride.
-
Carefully monitor the temperature at the distillation head. Collect the main fraction at a constant temperature, corresponding to the boiling point of this compound at the operating pressure.
-
Stop the distillation before all the material has vaporized to avoid concentrating higher-boiling impurities in the final product.
-
-
Analysis: Analyze the collected fractions by GC-MS to confirm their purity.
Visualizations
Caption: Synthesis and potential impurities of this compound.
Caption: Workflow for purity assessment and purification.
References
Technical Support Center: Grignard Reactions with 3-Bromo-1,1,1-trichloropropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving 3-Bromo-1,1,1-trichloropropane.
Troubleshooting Guide
This guide addresses common issues encountered during the formation and use of the Grignard reagent from this compound.
Issue 1: Reaction Fails to Initiate
Question: I am trying to form the Grignard reagent from this compound, but the reaction won't start. What are the possible causes and solutions?
Answer:
Failure to initiate a Grignard reaction is a common problem. Several factors could be responsible, especially with a substrate like this compound, which possesses a strong electron-withdrawing trichloromethyl group that can decrease the reactivity of the C-Br bond.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Magnesium Surface | The surface of magnesium turnings can be coated with a layer of magnesium oxide, preventing the reaction. Activate the magnesium by gentle heating under vacuum, crushing the turnings in a dry flask, or using a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator. |
| Presence of Moisture | Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Low Reactivity of the Substrate | The electron-withdrawing CCl₃ group deactivates the C-Br bond. Consider using a more polar solvent like tetrahydrofuran (THF) instead of diethyl ether to enhance the reactivity. Some literature suggests that for similar bromo-compounds, Grignard formation fails in ether but succeeds in THF. |
| Incorrect Temperature | While some heat may be necessary for initiation, excessive temperatures can favor side reactions. Try gentle warming with a heat gun to start the reaction, then maintain a gentle reflux. |
Experimental Protocol for Grignard Reagent Formation:
-
Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask and heat gently under vacuum, then cool to room temperature under an inert atmosphere.
-
Add a small crystal of iodine.
-
Dissolve this compound (1 equivalent) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium.
-
If the reaction does not start (indicated by a color change and/or gentle reflux), gently warm the flask.
-
Once initiated, add the remaining halide solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
Issue 2: Low Yield of the Desired Product and Formation of Side Products
Question: My Grignard reaction with this compound gives a low yield of the expected product, and I observe significant side products. What are the likely side reactions and how can I minimize them?
Answer:
The structure of this compound makes it susceptible to specific side reactions, primarily intramolecular cyclization and Wurtz-type coupling.
Primary Side Reactions:
-
Intramolecular Cyclization (Cyclopropane Formation): The Grignard reagent, once formed, can act as an internal nucleophile, attacking the carbon bearing the bromine atom in another molecule or, more likely, undergoing an intramolecular reaction to form 1,1,1-trichlorocyclopropane. This is a common pathway for 1,3-dihalopropanes.
-
Wurtz-Type Coupling: The Grignard reagent can react with unreacted this compound to form a dimer (1,1,1,6,6,6-hexachlorohexane).
Strategies to Minimize Side Reactions:
| Strategy | Rationale |
| Slow Addition of Halide | Maintaining a low concentration of the starting halide minimizes the chance of Wurtz-type coupling. |
| Controlled Temperature | Lowering the reaction temperature after initiation can disfavor the intramolecular cyclization, which often has a higher activation energy than the desired reaction with an external electrophile. |
| Use of an "Entrainment Agent" | In some cases, adding a more reactive halide (e.g., ethyl bromide) can help to maintain a clean and active magnesium surface, promoting the desired Grignard formation. |
| Immediate Use of the Grignard Reagent | Once the Grignard reagent is formed, it should be used immediately in the subsequent reaction to minimize the time available for side reactions to occur. |
Logical Troubleshooting Flow:
Caption: Troubleshooting logic for low product yield.
Frequently Asked Questions (FAQs)
Q1: Can I use diethyl ether instead of THF for this reaction?
While diethyl ether is a common solvent for Grignard reactions, its lower polarity may not be sufficient to promote the formation of the Grignard reagent from the relatively unreactive this compound. THF is generally the preferred solvent for less reactive halides.
Q2: What is the expected stability of the 3,3,3-trichloropropylmagnesium bromide reagent?
Due to the potential for intramolecular cyclization, this Grignard reagent is likely to be less stable than simple alkyl Grignard reagents. It is crucial to use the reagent as soon as it is prepared.
Q3: Are there alternative methods to a Grignard reaction for this substrate?
If the formation of the Grignard reagent proves to be consistently problematic, alternative organometallic reagents could be considered. For instance, organolithium reagents can sometimes be formed from halides that are unreactive towards magnesium. However, the basicity of organolithium reagents might promote other side reactions. Another approach could be a Barbier-type reaction, where the alkyl halide is reacted with magnesium in the presence of the electrophile.
Q4: How can I confirm the formation of the Grignard reagent?
A simple method is to take a small aliquot of the reaction mixture, quench it with an acid (e.g., HCl), and analyze the organic layer by GC-MS. The presence of 1,1,1-trichloropropane would indicate the successful formation of the Grignard reagent. The disappearance of the starting material, this compound, is also a good indicator.
Experimental Workflow for Grignard Reaction and Analysis:
Caption: General workflow for the Grignard reaction.
Technical Support Center: Functionalization of 3-Bromo-1,1,1-trichloropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-1,1,1-trichloropropane. The focus is on improving selectivity in functionalization reactions, addressing common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective functionalization of this compound?
A1: The primary challenge lies in achieving selective reaction at one of the two different halogenated sites: the primary bromide or the trichloromethyl group. The molecule contains a C-Br bond and three C-Cl bonds. The key to selectivity is exploiting the inherent differences in reactivity between these bonds.
Q2: Which site is more reactive towards nucleophiles, the C-Br bond or the C-Cl bonds?
A2: The carbon-bromine (C-Br) bond is significantly more reactive towards nucleophiles than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making bromide a better leaving group. Therefore, nucleophilic substitution reactions will preferentially occur at the carbon bearing the bromine atom.
Q3: What are the potential side reactions to be aware of when working with this compound?
A3: Potential side reactions include:
-
Reaction at the trichloromethyl group: Strong bases can induce hydrolysis or elimination reactions at the CCl₃ group. Some strong nucleophiles, particularly soft nucleophiles like thiolates, have been shown to reduce trichloromethyl groups.[1][2]
-
Over-reaction: While the C-Br bond is more reactive, forcing conditions (high temperature, strong nucleophiles, long reaction times) can lead to reaction at the C-Cl bonds as well, resulting in a loss of selectivity.
-
Elimination reactions: The use of strong, sterically hindered bases can promote elimination (dehydrohalogenation) to form halo-propenes, although this is generally less favorable for primary halides.
-
Halogen exchange: In the presence of other halide ions (e.g., from a salt), halogen exchange reactions, such as the Finkelstein reaction, can occur.[3][4]
Q4: How can I favor selective substitution at the C-Br bond?
A4: To favor selective substitution at the C-Br bond, consider the following:
-
Choice of Nucleophile: Use soft, less basic nucleophiles.
-
Reaction Conditions: Employ mild reaction conditions (lower temperatures, shorter reaction times).
-
Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1 equivalent) to minimize reactions at the less reactive sites.
Troubleshooting Guides
Issue 1: Low or No Reactivity with Nucleophile
| Possible Cause | Troubleshooting Step |
| Weak Nucleophile | Increase the nucleophilicity of your reagent. For example, use an alkoxide (RO⁻) instead of an alcohol (ROH). |
| Inappropriate Solvent | For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetone are generally preferred as they do not solvate the nucleophile as strongly as protic solvents. |
| Low Temperature | Gradually increase the reaction temperature while monitoring for the formation of side products. |
| Steric Hindrance | While the primary bromide is not highly hindered, a very bulky nucleophile may react slowly. Consider using a less hindered nucleophile if possible. |
Issue 2: Lack of Selectivity / Reaction at the Trichloromethyl Group
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | Reduce the reaction temperature and/or shorten the reaction time. |
| Strongly Basic Nucleophile | If your nucleophile is also a strong base (e.g., tert-butoxide), consider using a less basic alternative or adding the reagent slowly at a lower temperature to minimize side reactions with the CCl₃ group. |
| Excess Nucleophile | Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile to favor reaction at the more reactive C-Br bond. |
| Reaction with Sulfur Nucleophiles | Be aware that sulfur nucleophiles can reduce the trichloromethyl group.[1][2] If this is not the desired outcome, consider protecting the thiol or using an alternative nucleophile. |
Issue 3: Formation of Elimination Byproducts
| Possible Cause | Troubleshooting Step |
| Strong, Sterically Hindered Base | Avoid strong, bulky bases like potassium tert-butoxide if substitution is the desired outcome. Use a less basic nucleophile. |
| High Reaction Temperature | Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature can increase the ratio of substitution to elimination products. |
Data Presentation
Table 1: Comparison of Carbon-Halogen Bond Enthalpies
| Bond | Average Bond Enthalpy (kJ/mol) | Relative Reactivity in SN2 |
| C-Cl | 339 | Lower |
| C-Br | 285 | Higher |
This data illustrates why the C-Br bond is more readily cleaved in nucleophilic substitution reactions.
Experimental Protocols
Protocol 1: Selective Monosubstitution with an Amine Nucleophile (General Procedure)
This protocol describes a general procedure for the selective reaction of an amine with the primary bromide of this compound.
Materials:
-
This compound
-
Primary or secondary amine (2-3 equivalents)
-
A non-nucleophilic base (e.g., triethylamine or potassium carbonate, 2-3 equivalents)
-
Polar aprotic solvent (e.g., acetonitrile or DMF)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the chosen solvent.
-
Add the non-nucleophilic base to the mixture.
-
In a separate flask, dissolve the amine in the solvent and add it dropwise to the reaction mixture at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome: The primary product will be the N-alkylated amine, with the trichloromethyl group intact.
Protocol 2: Finkelstein Reaction for Halogen Exchange
This protocol outlines the substitution of the bromide with iodide, which can be a useful intermediate for further functionalization.
Materials:
-
This compound
-
Sodium iodide (NaI, 1.5-2 equivalents)
-
Acetone (anhydrous)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetone.
-
Add sodium iodide to the solution.
-
Heat the mixture to reflux and stir for the required time (monitor by TLC or GC-MS). The precipitation of sodium bromide is an indication of reaction progress.[4]
-
After completion, cool the reaction mixture to room temperature and filter off the precipitated sodium bromide.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and then with a dilute solution of sodium thiosulfate (to remove any residual iodine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, 1,1,1-trichloro-3-iodopropane.
Visualizations
Caption: Troubleshooting workflow for functionalization reactions.
Caption: Reaction pathway illustrating selectivity principles.
References
- 1. Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
Advantages of using 3-Bromo-1,1,1-trichloropropane over other brominated alkanes
In the landscape of organic synthesis, the choice of a halogenated alkane can be pivotal to the success of a reaction pathway. While a plethora of brominated alkanes are commercially available, 3-Bromo-1,1,1-trichloropropane emerges as a reagent with distinct advantages, primarily attributable to the strong electron-withdrawing nature of the trichloromethyl group. This guide provides a comparative analysis of this compound against other common brominated alkanes, supported by established chemical principles and a representative experimental protocol.
Physicochemical Properties: A Comparative Overview
A molecule's physical and chemical properties are fundamental to its reactivity and handling. Below is a comparison of this compound with other relevant brominated propanes.
| Property | This compound | 1,3-Dibromopropane | 1-Bromo-3-chloropropane |
| CAS Number | 13749-37-6[1][2] | 109-64-8 | 109-70-6[3] |
| Molecular Formula | C₃H₄BrCl₃[1][2] | C₃H₆Br₂ | C₃H₆BrCl[3] |
| Molecular Weight ( g/mol ) | 226.33[1][2] | 201.89 | 157.44[3] |
| Boiling Point (°C) | 113-114 | 167 | 143.3[3] |
| Density (g/mL at 25°C) | 1.762 | 1.989 | 1.597 |
The Advantage in Reactivity: An Electron-Withdrawal Powerhouse
The primary advantage of this compound lies in the profound influence of the terminal trichloromethyl (-CCl₃) group. This group is a potent electron-withdrawing moiety due to the high electronegativity of the three chlorine atoms. This electronic effect has significant implications for the two main reaction types involving the carbon-bromine bond: nucleophilic substitution and free-radical reactions.
Enhanced Electrophilicity in Nucleophilic Substitutions
In Sₙ2 reactions, a nucleophile attacks the carbon atom bonded to the bromine. The electron-withdrawing -CCl₃ group significantly increases the partial positive charge on the carbon atom bearing the bromine, making it a more potent electrophile. This enhanced electrophilicity can lead to faster reaction rates compared to less substituted brominated alkanes.
While direct comparative kinetic data is scarce in the readily available literature, the established principles of physical organic chemistry support this enhanced reactivity. The critical reactions for simple brominated alkanes like 1-bromo-3-chloropropane and 1,3-dibromopropane are nucleophilic substitutions involving the bromine atom, classifying them as alkylating agents. The presence of the -CCl₃ group in this compound is expected to make it a stronger alkylating agent under similar conditions.
Selectivity in Free-Radical Reactions
In free-radical reactions, such as the addition to alkenes, the selectivity of the reaction is a crucial factor. It is well-established that bromination reactions are significantly more selective than chlorination reactions.[4][5] This is attributed to the relative stabilities of the radical intermediates and the transition states leading to them. While there is no direct comparative data for this compound in this context, the presence of the -CCl₃ group would likely influence the stability of any radical formed at the adjacent carbon, potentially altering the regioselectivity of such reactions.
Application in Synthesis: The Michael-Initiated Ring Closure (MIRC)
A key application where dihaloalkanes are employed is in the synthesis of cyclopropane rings via the Michael-Initiated Ring Closure (MIRC) reaction. In this reaction, a nucleophile, typically an enolate of an active methylene compound, attacks one of the halogenated carbons, followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of Diethyl 2-(2,2,2-trichloroethyl)malonate
This protocol is a representative procedure for the alkylation of an active methylene compound, diethyl malonate, with a bromoalkane. This specific protocol is adapted from general procedures for such alkylations.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, diethyl malonate (1.0 eq) is added dropwise at 0 °C with stirring. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the enolate.
-
This compound (1.0 eq) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
After cooling to room temperature, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford diethyl 2-(2,2,2-trichloroethyl)malonate.
Conclusion
This compound offers distinct advantages over simpler brominated alkanes due to the powerful electron-withdrawing effect of the trichloromethyl group. This enhances its electrophilicity, making it a potentially more reactive alkylating agent in nucleophilic substitution reactions. While direct, quantitative comparative data remains an area for further research, the fundamental principles of organic chemistry strongly suggest its superior performance in certain synthetic contexts. For researchers and drug development professionals, this compound represents a valuable tool for the introduction of the 2,2,2-trichloroethyl moiety, a functional group that can impart unique properties to target molecules.
References
- 1. This compound | C3H4BrCl3 | CID 573283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Bromo-3-chloropropane - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chegg.com [chegg.com]
Unraveling the Structure of 3-Bromo-1,1,1-trichloropropane Derivatives: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 3-Bromo-1,1,1-trichloropropane and its derivatives, supported by experimental data and detailed protocols.
This guide delves into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and comparison of this compound and related halogenated propanes. The following sections present a detailed analysis of the expected spectral features, a comparison with isomeric and analogous compounds, and standardized experimental protocols.
Spectroscopic Data at a Glance: A Comparative Analysis
To facilitate a clear comparison, the following tables summarize the key spectroscopic data for this compound and its structural isomers or related compounds.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (ppm) & Multiplicity | Assignment |
| This compound | Triplet | -CH₂Br |
| Triplet | -CH₂-CCl₃ | |
| 1-Bromo-3-chloropropane | ~3.68 (t) | -CH₂Br |
| ~3.55 (t) | -CH₂Cl | |
| ~2.22 (quintet) | -CH₂- | |
| 1-Chloropropane | ~3.46 (t) | -CH₂Cl |
| ~1.77 (sextet) | -CH₂- | |
| ~1.03 (t) | -CH₃ |
Note: Specific chemical shift and coupling constant values for this compound are not publicly available in detail and are predicted based on the analysis of related structures.
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (ppm) | Assignment |
| This compound | (Predicted) | -CH₂Br |
| (Predicted) | -CH₂-CCl₃ | |
| (Predicted) | -CCl₃ | |
| 1-Bromo-3-chloropropane | ~45.1 | -CH₂Cl |
| ~33.5 | -CH₂Br | |
| ~31.7 | -CH₂- | |
| 1-Chloropropane [1] | ~46.9 | -CH₂Cl |
| ~26.5 | -CH₂- | |
| ~11.4 | -CH₃ |
Note: Predicted values for this compound are based on established substituent effects in halogenated alkanes.
Table 3: Key IR Absorption Bands
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | (Predicted) | C-H stretching |
| (Predicted) | C-Cl stretching | |
| (Predicted) | C-Br stretching | |
| Halogenated Alkanes (General) | 2850-3000 | C-H stretching |
| 600-800 | C-Cl stretching | |
| 500-600 | C-Br stretching |
Note: Specific peak assignments for this compound require experimental data.
Table 4: Mass Spectrometry Fragmentation Data
| Compound | Key Fragments (m/z) | Interpretation |
| This compound [2] | 189, 191 | [M-Br]⁺ isotopic cluster |
| 109 | [C₂H₂Cl₂]⁺ or [C₃H₄Cl]⁺ | |
| 1,1,1-Trichloropropane | 111, 113 | [M-Cl]⁺ isotopic cluster |
| 75 | [C₂H₂Cl]⁺ |
Deciphering the Spectra: A Deeper Dive
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two triplets, corresponding to the two methylene (-CH₂-) groups. The downfield triplet is assigned to the protons on the carbon adjacent to the bromine atom (-CH₂Br), while the upfield triplet corresponds to the protons on the carbon adjacent to the trichloromethyl group (-CH₂-CCl₃). The triplet pattern arises from the coupling of each methylene group with its neighboring methylene group.
¹³C NMR Spectroscopy: The carbon NMR spectrum should display three distinct signals corresponding to the three carbon atoms in the molecule. The carbon of the trichloromethyl group (-CCl₃) will be significantly deshielded and appear at the lowest field. The chemical shifts of the two methylene carbons will be influenced by the adjacent halogen atoms.
Infrared Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The key diagnostic peaks will be the strong absorptions corresponding to the C-Cl and C-Br stretching vibrations, which are expected in the fingerprint region (typically 600-800 cm⁻¹ for C-Cl and 500-600 cm⁻¹ for C-Br).
Mass Spectrometry: The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The fragmentation pattern will be crucial for confirming the structure. Key fragments would include the loss of a bromine atom, showing a distinct isotopic cluster for the three chlorine atoms, and further fragmentation of the carbon chain. The reported top peaks at m/z 109, 191, and 189 are consistent with this fragmentation pattern.[2]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationship between the different techniques.
Caption: Workflow for Spectroscopic Structure Confirmation.
Caption: Relationship Between Spectroscopic Techniques and Structural Information.
Experimental Protocols
1. NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data similarly to the ¹H NMR spectrum.
-
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place it in a liquid cell.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
3. Mass Spectrometry
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Introduction:
-
GC-MS: Inject a dilute solution of the sample into the GC. The compound will be separated from any impurities and then introduced into the mass spectrometer.
-
Direct Infusion: Introduce the sample directly into the ion source via a syringe pump.
-
-
Ionization: Electron Ionization (EI) is a common method for this type of compound.
-
Data Acquisition:
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
-
By employing these spectroscopic techniques in a complementary fashion, researchers can confidently determine the structure of this compound derivatives and differentiate them from other related compounds. This systematic approach is fundamental to ensuring the quality and integrity of chemical research and development.
References
- 1. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. This compound | C3H4BrCl3 | CID 573283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Efficacy comparison of different catalysts for 3-Bromo-1,1,1-trichloropropane coupling reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of halogenated aliphatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. 3-Bromo-1,1,1-trichloropropane, with its distinct reactive sites, presents a unique building block. However, the presence of the electron-withdrawing trichloromethyl group and the nature of the primary C(sp³)-Br bond pose significant challenges for traditional cross-coupling methodologies.
This guide provides an objective comparison of catalytic systems for reactions involving this compound and structurally similar polyhalogenated alkanes. While direct data for palladium- or nickel-catalyzed C-C bond-forming reactions like Suzuki or Negishi couplings are scarce for this specific substrate, a highly effective and well-documented alternative exists in the form of Atom Transfer Radical Addition (ATRA), also known as the Kharasch Addition. This guide will focus primarily on the efficacy of various catalysts for ATRA, with a secondary discussion on potential avenues for traditional cross-coupling.
Atom Transfer Radical Addition (ATRA) / Kharasch Addition
The most suitable and widely documented reaction for substrates like this compound is the metal-catalyzed free-radical addition to alkenes.[1] This process, known as the Kharasch or ATRA reaction, involves the homolytic cleavage of the C-Br bond, initiated by a transition metal catalyst, to generate a 3,3,3-trichloropropyl radical. This radical then adds across the double bond of an olefin, followed by a halogen transfer from the oxidized metal complex to terminate the process and regenerate the active catalyst.[2][3] The primary catalysts for this transformation are based on copper and ruthenium complexes.[4]
Catalyst Performance Comparison for ATRA
The efficacy of a catalyst in ATRA is determined by its ability to efficiently cleave the carbon-halogen bond and rapidly transfer the halogen back to the intermediate radical, minimizing side reactions like polymerization.[2] The following table summarizes the performance of representative copper and ruthenium catalysts in the ATRA of bromotrichloromethane (CBrCl₃), a close structural and electronic analogue of the reactive moiety in this compound.
| Catalyst System | Ligand | Alkene Substrate | Reaction Conditions | Yield (%) | Reference |
| Copper-Based | |||||
| CuCl / CuCl₂ | Tris(2-pyridylmethyl)amine (TPMA) | 1-Octene | 110°C, 4 h | 95% | [2] |
| CuBr | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Styrene | 110°C, 1 h | 90% | [2] |
| [Cu(dap)₂]Cl | 2,9-di(p-anisyl)-1,10-phenanthroline (dap) | Styrene | rt, Visible Light, 24 h | 92% | [5] |
| Cu(OTf)₂ | 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) | Methyl Acrylate | 50°C, 18 h | 85% | [6] |
| Ruthenium-Based | |||||
| [Cp*RuCl(PPh₃)₂] | PPh₃ | Styrene | 80°C, 2 h | >95% | [7] |
| RuCl₂(PPh₃)₃ | PPh₃ | 1-Octene | 80°C, 2 h | High | [8] |
| Ruthenium Indenylidene Complex | N/A | Styrene | 80°C, 1 h | 98% | [9] |
Key Observations:
-
Copper catalysts , particularly with nitrogen-based ligands like TPMA or bipyridines, are highly effective and offer a cost-efficient option. Modern advancements allow these reactions to be driven by visible light, providing milder conditions.[5]
-
Ruthenium catalysts , especially half-sandwich complexes like [Cp*RuCl(PPh₃)₂], are exceptionally potent, often providing quantitative yields under relatively mild thermal conditions.[7][10] They are considered among the most active catalysts for ATRA.[4]
Experimental Methodologies
Detailed and reproducible protocols are critical for evaluating and implementing catalytic systems. Below are representative procedures for both a copper-catalyzed ATRA reaction and a general palladium-catalyzed Suzuki coupling, which could be adapted for screening with this compound.
Protocol 1: Copper-Catalyzed Atom Transfer Radical Addition (ATRA)
This protocol is adapted from procedures for the ATRA of polyhalogenated alkanes to olefins using a Cu(I)/Cu(II) system with a nitrogen-based ligand.[2]
Materials:
-
Copper(I) Bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
This compound
-
Alkene (e.g., 1-octene)
-
Anisole (solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuBr (0.05 mmol, 1 mol%).
-
Add anhydrous anisole (2.0 mL) via syringe.
-
Add PMDETA (0.05 mmol, 1 mol%) to the flask. The solution should become homogeneous.
-
Add the alkene substrate (5.0 mmol, 1.0 equiv).
-
Add this compound (7.5 mmol, 1.5 equiv).
-
Seal the flask and place it in a preheated oil bath at 110°C.
-
Stir the reaction mixture for the specified time (e.g., 4-12 hours), monitoring progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a short plug of silica gel to remove the copper catalyst, washing the silica with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Illustrative Suzuki Coupling of a Primary Alkyl Bromide
Disclaimer: The following protocol is a general method for the Suzuki coupling of unactivated primary alkyl bromides and has not been specifically validated for this compound. It serves as a starting point for catalyst and condition screening.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium Phosphate, monohydrate (K₃PO₄·H₂O)
-
Organoboron reagent (e.g., an alkyl-9-BBN derivative)
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
Procedure:
-
In a glovebox, charge an oven-dried flask with Pd(OAc)₂ (0.02 mmol, 2 mol%) and PCy₃ (0.04 mmol, 4 mol%).
-
Add anhydrous THF (1.0 mL) and stir for 15 minutes at room temperature to form the catalyst complex.
-
To this flask, add the organoboron reagent (1.2 mmol, 1.2 equiv) and a solution of this compound (1.0 mmol, 1.0 equiv) in THF.
-
In a separate flask, dissolve K₃PO₄·H₂O (3.0 mmol, 3.0 equiv) in degassed water (0.5 mL).
-
Add the aqueous base solution to the reaction mixture.
-
Seal the flask, remove from the glovebox, and stir vigorously at room temperature (or with gentle heating, e.g., 40-60°C) for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (15 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations: Workflows and Mechanisms
Visual diagrams are essential for understanding complex experimental processes and reaction pathways.
Caption: General experimental workflow for screening catalysts in an ATRA reaction.
References
- 1. Kharasch addition - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic chemistry - Regioselectivity in Kharasch addition of bromotrichloromethane - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. A General Platform for Copper-Catalyzed Atom Transfer Radical Addition with Electron-Deficient Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. View of Ruthenium-catalyzed Atom Transfer Radical Addition Reactions [chimia.ch]
- 9. researchgate.net [researchgate.net]
- 10. Ruthenium-catalyzed atom transfer radical addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-1,1,1-trichloropropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 3-Bromo-1,1,1-trichloropropane (CAS No. 13749-37-6). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the hazards associated with this compound, which include skin, eye, and respiratory irritation.
1.1. Glove Selection and Quantitative Data
Due to the lack of specific permeation and breakthrough data for this compound, the following table provides data for structurally similar halogenated hydrocarbons. This information should be used as a guide, and it is crucial to understand that these are estimations. Always inspect gloves for any signs of degradation before and during use, and replace them immediately if any damage is suspected. For prolonged or high-concentration work, consider using thicker gloves or double-gloving.
| Glove Material | Thickness (mm) | Breakthrough Time (minutes) | Permeation Rate | Recommendation for Halogenated Hydrocarbons |
| Nitrile | ~0.1 - 0.2 | < 10 | High | Not Recommended for prolonged contact; suitable for incidental splash protection only.[1] |
| Neoprene | ~0.4 - 0.7 | 10 - 60 | Moderate | Fair for short-duration tasks; not ideal for immersion or prolonged handling.[2] |
| Butyl Rubber | ~0.3 - 0.7 | > 480 | Low | Excellent for handling many chlorinated solvents and ketones.[3] |
| Viton® | ~0.2 - 0.7 | > 480 | Very Low | Excellent for prolonged contact with chlorinated and aromatic solvents.[3] |
| Laminate Film (e.g., SilverShield®) | ~0.1 | > 480 | Very Low | Excellent broad-spectrum chemical resistance, but offers less physical dexterity. |
1.2. Eye and Face Protection
-
Safety Glasses: Must be worn as a minimum requirement for any work with this chemical.
-
Chemical Splash Goggles: Required when there is a risk of splashing.
-
Face Shield: A full-face shield should be worn in conjunction with chemical splash goggles when handling larger quantities or when there is a significant risk of splashing.
1.3. Skin and Body Protection
-
Laboratory Coat: A standard lab coat is required for all procedures.
-
Chemical-Resistant Apron: A chemically resistant apron worn over the lab coat is recommended when handling larger volumes.
-
Full-Body Suit: For large-scale operations or in the event of a significant spill, a chemical-resistant suit may be necessary.
1.4. Respiratory Protection
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or in the case of a large spill, respiratory protection is mandatory.
-
Air-Purifying Respirator (APR): Equipped with organic vapor cartridges.
-
Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA): For emergencies or situations with high concentrations of vapors.
Operational Plan
A systematic approach to handling this compound is essential to maintain a safe working environment.
2.1. Receipt and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and metals.
-
Container: Keep the container tightly sealed.
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
2.2. Handling and Use
-
Work Area: All handling and use of this compound must be performed in a designated area, preferably within a chemical fume hood.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Section 1 before handling the chemical.
-
Dispensing: When transferring or dispensing the chemical, use appropriate tools (e.g., chemical-resistant pipettes or graduated cylinders) to minimize splashes and aerosol generation.
-
Heating: Avoid heating the chemical, as it may decompose and release toxic fumes. If heating is necessary, it must be done under controlled conditions within a fume hood.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
2.3. Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill Response:
-
Evacuate the area and restrict access.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
3.1. Chemical Waste
-
Collection: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
3.2. Contaminated Materials
-
PPE: Used gloves, aprons, and other disposable PPE contaminated with the chemical should be collected in a designated hazardous waste container.
-
Labware: Contaminated glassware and other lab equipment should be decontaminated with a suitable solvent before washing or disposal. Rinsates should be collected as hazardous waste.
-
Spill Debris: All materials used to clean up spills should be treated as hazardous waste and disposed of accordingly.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
